
4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
説明
Structural Elucidation and Molecular Characterization
Core Structural Features
The compound 4-(4-(3'-chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one (molecular formula: C₂₇H₂₇ClFNO₂; molecular weight: 451.97 g/mol) features a complex architecture comprising three primary domains:
- A 4-hydroxypiperidin-1-yl core with a hydroxyl group at the 4-position.
- A 3'-chlorobiphenyl-4-yl substituent attached to the piperidine nitrogen.
- A 4-fluorophenylbutan-1-one moiety linked via a four-carbon aliphatic chain.
Key structural attributes include:
- Piperidine ring : Adopts a chair conformation stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen lone pair.
- Biphenyl system : The 3'-chlorobiphenyl group introduces steric bulk and electronic asymmetry due to the chlorine atom's electronegativity.
- Fluorophenyl ketone : The electron-withdrawing fluorine atom enhances the ketone's polarity, influencing solubility and intermolecular interactions.
Table 1: Critical bond lengths and angles
Parameter | Value (Å/°) | Method | Source |
---|---|---|---|
C=O bond length | 1.21 | X-ray diffraction | |
C-Cl bond length | 1.74 | DFT/B3LYP | |
N-C(piperidine) angle | 109.5 | MP2/cc-pVTZ |
Conformational Analysis and Stereochemical Properties
The molecule exhibits dynamic conformational behavior:
- Piperidine ring puckering : Two dominant chair conformers exist, with energy differences <1 kcal/mol. The hydroxyl group preferentially occupies an equatorial position to minimize steric clash with the biphenyl substituent.
- Biphenyl torsion : The dihedral angle between phenyl rings ranges from 35–45°, as determined by density functional theory (DFT) calculations.
- Butanone chain flexibility : The aliphatic linker adopts gauche and anti conformations with a rotational barrier of ~3 kcal/mol, as evidenced by molecular dynamics simulations.
Table 2: Conformer populations at 298 K
Conformer Type | Population (%) | Stabilizing Factors |
---|---|---|
Chair (hydroxyl equatorial) | 68 | Intramolecular H-bonding |
Chair (hydroxyl axial) | 27 | Reduced steric hindrance |
Twist-boat | 5 | Transient dipole stabilization |
Electronic and Vibrational Spectroscopic Profiling
Electronic Spectroscopy
UV-Vis analysis (methanol, λmax):
- Strong absorption at 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹): π→π* transition in biphenyl system.
- Shoulder at 310 nm: n→π* transition of carbonyl group, redshifted due to fluorine's inductive effect.
TD-DFT calculations (B3LYP/6-311++G(d,p)) correlate well with experimental data, showing charge transfer from chlorophenyl to fluorophenyl moieties.
Vibrational Spectroscopy
FT-IR (KBr pellet, cm⁻¹):
- 3420 (broad): O-H stretch (hydrogen-bonded)
- 1684: C=O stretch (conjugation with aromatic system)
- 1597: C=C aromatic stretching
- 1245: C-F bending
Raman (solid state, cm⁻¹):
- 3067: C-H symmetric stretch (aromatic)
- 1633: C=O stretch (DFT-calculated)
- 1280: Piperidine ring breathing mode
Table 3: Experimental vs. calculated vibrational frequencies
Mode | Experimental (cm⁻¹) | DFT (cm⁻¹) | Error (%) |
---|---|---|---|
C=O stretch | 1684 | 1633 | 3.0 |
O-H stretch | 3420 | 3352 | 2.0 |
C-F bend | 1245 | 1218 | 2.2 |
The 15 cm⁻¹ discrepancy in carbonyl stretching frequencies arises from solvent effects in experimental measurements versus gas-phase DFT models.
特性
IUPAC Name |
4-[4-[4-(3-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClFNO2/c28-24-4-1-3-22(19-24)20-6-10-23(11-7-20)27(32)14-17-30(18-15-27)16-2-5-26(31)21-8-12-25(29)13-9-21/h1,3-4,6-13,19,32H,2,5,14-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXQWGYBKBKWFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)O)CCCC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160909 | |
Record name | 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-67-7 | |
Record name | 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-(3'-CHLOROBIPHENYL-4-YL)-4-HYDROXYPIPERIDIN-1-YL)-1-(4-FLUOROPHENYL)BUTAN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9KT8V93K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
作用機序
Target of Action
Haloperidol Impurity F, also known as 4-Dechloro-4-(3-chlorophenyl) Haloperidol, primarily targets the dopamine receptor (mainly D2) . The dopamine receptor plays a crucial role in the brain’s reward system and motor control.
Mode of Action
Haloperidol Impurity F exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) , particularly within the mesolimbic and mesocortical systems of the brain. This antagonism leads to a decrease in dopamine neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia, which are thought to be caused by an over-production of dopamine.
Biochemical Pathways
The enzymes involved in the biotransformation of Haloperidol Impurity F include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation, followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation. Haloperidol is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6.
Pharmacokinetics
The parent compound haloperidol is characterized by aflip-flop pharmacokinetic model because its absorption rate constant is slower than the elimination rate constant. Its plasma concentration peaks on day 7 after intramuscular injection. The elimination half-life is about 3 weeks, and the time to steady-state is about 3 months.
Result of Action
The molecular and cellular effects of Haloperidol Impurity F’s action are primarily the result of its antagonism of the dopamine receptor. This can lead to a decrease in dopamine neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Haloperidol Impurity F. For example, the presence of reactive impurities in excipients even in trace amounts could influence the safety and efficacy of the drug products. Furthermore, the coadministration of certain drugs, such as carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine, affects the pharmacokinetics of Haloperidol to an extent that alterations in clinical consequences would be expected.
生化学分析
Biochemical Properties
It is known that it is a derivative of haloperidol, a phenyl butyl piperadine with antipsychotic, neuroleptic, and antiemetic effects
生物活性
The compound 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one , with a molecular formula of C21H24ClFNO2, is an organic compound that has garnered interest due to its structural similarities to established antipsychotic medications, particularly Haloperidol. This article delves into the biological activity of this compound, exploring its potential pharmacological applications, receptor interactions, and implications for therapeutic use.
Structural Characteristics
The compound features a complex structure characterized by:
- Piperidine ring : A six-membered ring containing nitrogen.
- Biphenyl moiety : Two phenyl groups connected by a single bond, contributing to its hydrophobic properties.
- Halogen substituents : The presence of chlorine and fluorine atoms enhances its chemical reactivity and biological activity.
Molecular Structure
Property | Value |
---|---|
Molecular Formula | C21H24ClFNO2 |
Molecular Weight | 412.33 g/mol |
CAS Number | 1391052-67-7 |
While this compound is primarily considered an impurity in the synthesis of Haloperidol, studies suggest it may exhibit several biological activities:
- Receptor Binding : Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly:
-
Pharmacological Effects :
- Compounds similar to this one have been noted for their ability to facilitate BDNF secretion from glial cells, which is crucial for neuronal survival and cognitive function .
- The unique combination of functional groups may lead to distinct pharmacodynamic profiles compared to traditional antipsychotics.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Haloperidol | Piperidine, Chlorine | Antipsychotic | Well-established clinical use |
Risperidone | Piperidine, Fluorine | Antipsychotic | Broader receptor binding profile |
Aripiprazole | Piperazine, Fluorine | Antipsychotic | Partial agonist activity at D2 receptors |
Lurasidone | Thienobenzodiazepine | Antipsychotic | Unique mechanism involving serotonin modulation |
Case Studies and Research Findings
Research has highlighted the potential therapeutic implications of compounds structurally related to this compound. Notably:
- A study demonstrated that reduced Haloperidol acts as a potent S1R ligand with lower affinity for D2 receptors, suggesting a shift towards less adverse effects while maintaining efficacy .
- Another investigation into difluorinated analogs aimed to enhance metabolic stability and reduce the likelihood of conversion back to Haloperidol, which is associated with significant side effects .
科学的研究の応用
Structural Characteristics
The compound features a piperidine ring and a biphenyl moiety, which contribute to its unique chemical properties. The presence of chlorine and fluorine atoms enhances its biological activity and receptor binding capabilities.
Pharmacological Applications
Research indicates that compounds similar to 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one exhibit various biological activities, particularly in the field of pharmacology:
- Antipsychotic Properties : The compound's structural similarity to haloperidol suggests potential antipsychotic effects, primarily through dopamine receptor interactions. However, it is often considered an impurity rather than a primary therapeutic agent.
- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to neurotransmitter receptors, particularly sigma receptors. For example, it has been noted for its lower affinity to dopamine D2 receptors compared to haloperidol, which may mitigate some adverse effects associated with typical antipsychotics .
- Cognitive Enhancement : Some studies have explored the potential of this compound as a cognitive enhancer by examining its effects on brain-derived neurotrophic factor (BDNF) secretion in glial cell lines, which is crucial for neuronal survival and function .
Case Studies and Research Findings
Recent studies have emphasized the pharmacological characterization of related compounds that may provide insights into the applications of this compound:
- Pharmacokinetics and Metabolic Stability : Research on difluorinated analogs has shown that modifications can enhance metabolic stability and reduce undesirable side effects associated with oxidation back to haloperidol-like metabolites .
- Cognitive Efficacy : In animal models, certain analogs have demonstrated cognitive enhancement effects by facilitating task completion with fewer trials compared to control conditions .
- Receptor Binding Profiles : Studies have indicated that while some compounds exhibit potent sigma receptor binding, they maintain low affinity for dopamine receptors, which may reduce the risk of side effects typically associated with antipsychotic medications .
類似化合物との比較
Bromperidol
Structure : 4-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one.
Key Difference : Bromine replaces chlorine on the phenyl ring.
Pharmacology :
- Known Target: Dopamine D2 receptor (Ki = 0.7 nM) .
- Clinical Use: Less commonly used than haloperidol but shares similar antipsychotic efficacy.
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one
Structure : Piperidine replaced by a seven-membered 1,4-diazepane ring.
Key Difference : Increased ring size alters receptor selectivity.
Pharmacology :
- Advantage: Reduced extrapyramidal side effects compared to classical butyrophenones .
Clofluperol
Structure : 4-[4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one.
Key Difference : Trifluoromethyl group at the 3-position of the chlorophenyl ring.
Pharmacology :
1-(4-Fluorophenyl)-4-(4-(pyrimidin-2-yl)-1,4-diazepan-1-yl)butan-1-one
Structure : Incorporates a pyrimidine-substituted diazepane ring.
Key Difference : Heteroaromatic pyrimidine enhances σ2 receptor affinity (Ki = 8 nM) .
Application : Studied for cancer therapy due to σ2-mediated apoptosis .
Structural and Pharmacological Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one, and how can intermediates be characterized?
- Methodology :
- The compound can be synthesized via multi-step reactions involving piperidine intermediates. For example, halogenated biphenyl precursors (e.g., 3'-chlorobiphenyl derivatives) are coupled with fluorophenyl butanone moieties using nucleophilic substitution or cross-coupling reactions.
- Intermediate characterization should include HPLC purity analysis (≥95%) and spectroscopic techniques (NMR, FT-IR) to confirm hydroxyl and ketone functionalities. Structural analogs like Haloperidol Related Compound B (4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one) provide a reference for synthetic optimization .
- Key Considerations : Monitor reaction pH and solvent polarity to minimize by-products like dehalogenated derivatives.
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
- Methodology :
- 1H/13C NMR : Assign peaks for the piperidine ring (δ 1.5–3.5 ppm for protons), fluorophenyl group (δ 7.2–7.8 ppm), and hydroxyl proton (broad signal around δ 5–6 ppm).
- Mass Spectrometry (HRMS) : Confirm the molecular ion peak (C21H23ClFNO2, expected m/z ~375.86) and fragmentation patterns .
- X-ray Crystallography : Use analogs like [(3R,4S)-4-(4-Fluorophenyl)-1-methyl-piperidin-3-yl]methyl 4-methylbenzenesulfonate to compare crystal packing and stereochemistry .
Advanced Research Questions
Q. What experimental design strategies are effective for evaluating the multireceptor binding profile of this compound?
- Methodology :
- Radioligand Binding Assays : Test affinity for dopamine (D2, D3) and serotonin (5-HT2A) receptors using competitive displacement assays. For example, compound 13 (a structural analog) showed high D2 receptor affinity (Ki < 10 nM) but moderate 5-HT2A binding, requiring dose-response curves to resolve contradictions .
- Functional Assays : Use cAMP inhibition or calcium flux assays to distinguish agonist/antagonist activity.
Q. How can researchers resolve contradictions between in vitro binding data and in vivo pharmacological outcomes?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability, blood-brain barrier penetration, and metabolite formation (e.g., hydroxylation or glucuronidation).
- Behavioral Models : Compare receptor occupancy (via PET imaging) with functional outcomes in rodent models of psychosis or cognition.
- Example : If in vitro 5-HT2A binding does not correlate with in vivo effects, investigate off-target interactions (e.g., sigma receptors) .
Q. What analytical techniques are optimal for detecting degradation products under varying storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- LC-MS/MS : Identify degradation products like dechlorinated derivatives or oxidized piperidine rings. Use Chromolith HPLC columns for high-resolution separation .
- Stability-Indicating Methods : Validate assays per ICH Q2(R1), ensuring specificity for the parent compound .
Methodological Challenges and Solutions
Q. How should researchers design experiments to assess the environmental fate of this compound?
- Experimental Design :
- Abiotic Studies : Evaluate hydrolysis (pH 4–9), photolysis (UV light), and adsorption to soil/water matrices.
- Biotic Studies : Use microbial cultures to assess biodegradation pathways.
- Analytical Tools : Apply isotope-labeled analogs (e.g., deuterated chlorobiphenyls) to track transformation products .
Q. What strategies mitigate co-elution of impurities during HPLC analysis?
- Solutions :
- Mobile Phase Optimization : Adjust methanol/buffer ratios (e.g., 65:35 methanol/sodium acetate) and pH (4.6) to enhance resolution .
- Column Selection : Use Purospher® STAR columns with C18 phases for polar impurities.
- Mass-Directed Purification : Couple HPLC with MS to isolate and identify co-eluting species .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。